3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2,3)10-4-9(5-10,6-10)7(11)12/h4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIRUOYXBPCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438145 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132663-73-1 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One common method includes the reaction of tert-butylbicyclo[1.1.1]pentane with carbon dioxide under specific conditions to form the carboxylic acid derivative . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to maximize efficiency and output.
Chemical Reactions Analysis
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the tert-butyl group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism by which 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives allows tailored applications in drug discovery and materials science. Below is a detailed comparison:
Substituent Effects on Physicochemical Properties
Biological Activity
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid, with the CAS number 132663-73-1, is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₀H₁₆O₂
- Molecular Weight : 168.23 g/mol
- Structure : The compound features a bicyclo[1.1.1]pentane core, which contributes to its stability and potential as a bioisostere for various pharmacophores.
Biological Activity
Research indicates that bicyclo[1.1.1]pentane derivatives exhibit unique physiological activities, including:
- Anti-inflammatory properties : Some studies suggest that compounds in this class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Antimicrobial effects : Preliminary data indicate that this compound may exhibit activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action.
- Neuroprotective effects : The compound's structural characteristics may allow it to interact favorably with neurological pathways, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological implications of bicyclo[1.1.1]pentane derivatives:
| Study | Findings |
|---|---|
| Study 1 | Investigated the pharmacological properties of bicyclic compounds, highlighting their potential in drug design due to their unique spatial configuration and ability to mimic natural products. |
| Study 2 | Described a synthesis method for related compounds, emphasizing the importance of structural stability and biological activity in medicinal chemistry applications. |
| Study 3 | Provided insights into the compound's safety profile and handling precautions, essential for laboratory and industrial applications. |
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Carbonyl reduction
- Bromination
- Hydrolysis
These methods utilize readily available raw materials and are characterized by their mild reaction conditions, making them suitable for industrial scale-up production.
Q & A
Q. Q1. What are the established synthetic routes for 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid, and what are their limitations?
The primary synthesis involves functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. A common method is photochemical synthesis, where [1.1.1]propellane is irradiated to generate BCP intermediates, followed by carboxylation and tert-butyl group introduction . Limitations include low yields due to steric hindrance and side reactions during functionalization. For example, competing bromination or esterification can occur if reaction conditions (e.g., temperature, solvent polarity) are not tightly controlled .
| Method | Key Steps | Yield Range | Challenges |
|---|---|---|---|
| Photochemical | Propellane irradiation, carboxylation | 30–45% | Side reactions, scalability |
| Nucleophilic substitution | Bromomethyl-BCP derivatization | 25–40% | Steric hindrance, purification |
Advanced Synthesis Optimization
Q. Q2. How can computational methods improve the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path sampling can predict optimal conditions for BCP functionalization. For instance, ICReDD’s approach combines computational screening of leaving groups (e.g., bromine vs. chlorine) and solvent effects to minimize side reactions . Virtual simulations of steric and electronic parameters help identify suitable catalysts, such as bulky bases to enhance carboxylation efficiency .
Basic Characterization Challenges
Q. Q. Q3. What spectroscopic techniques are critical for confirming the structure of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid?
- NMR : <sup>1</sup>H NMR shows distinct signals for the tert-butyl group (δ ~1.2 ppm) and BCP protons (δ ~2.5–3.0 ppm). <sup>13</sup>C NMR confirms the carboxylic acid (δ ~170–175 ppm) .
- MS : High-resolution MS (HRMS) verifies molecular weight (C11H16O2, calc. 180.1151). Fragmentation patterns distinguish BCP core stability .
Advanced Characterization Issues
Q. Q4. How can researchers resolve ambiguities in stereochemical assignments due to the BCP core’s rigidity?
X-ray crystallography is definitive but requires high-purity crystals. For solution-phase analysis, NOESY NMR can detect through-space interactions between the tert-butyl group and BCP protons. Computational modeling (e.g., molecular dynamics) predicts spatial arrangements and validates experimental data .
Stability and Reactivity
Q. Q5. What factors influence the thermal stability of this compound?
The BCP core is thermally stable up to 150°C, but the carboxylic acid group may decarboxylate under acidic or high-temperature conditions. Stability studies using TGA-DSC show decomposition onset at ~180°C in inert atmospheres. Storage recommendations: anhydrous conditions at –20°C to prevent hydrolysis .
Drug Design Applications
Q. Q6. How does the BCP core enhance pharmacokinetic properties in medicinal chemistry?
The BCP scaffold acts as a bioisostere for para-substituted benzene rings, reducing metabolic liability while maintaining spatial geometry. For example, replacing aryl groups with BCP in drug candidates improves solubility (logP reduction by 1–2 units) and CYP450 resistance .
Advanced Functionalization
Q. Q. Q7. What strategies enable selective modification of the tert-butyl group without disrupting the BCP core?
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to temporarily mask the carboxylic acid, allowing alkylation or amidation of the tert-butyl moiety .
- Radical Reactions : TEMPO-mediated oxidation selectively functionalizes the tert-butyl group under mild conditions .
Data Contradiction Analysis
Q. Q8. How should researchers address discrepancies in reported synthetic yields for BCP derivatives?
Employ factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For example, a 2<sup>3</sup> factorial experiment can test solvent (THF vs. DCM), temperature (0°C vs. RT), and catalyst (DBU vs. NaH). Statistical analysis (ANOVA) identifies dominant factors affecting yield .
Computational Modeling
Q. Q9. Which software tools are recommended for simulating BCP derivative reactivity?
- Gaussian : For transition-state modeling of carboxylation steps.
- AutoDock Vina : To predict binding affinity of BCP-containing drug candidates .
Safety and Handling
Q. Q10. What precautions are necessary when handling bicyclo[1.1.1]pentane derivatives?
BCP compounds are generally stable but may release CO2 upon decomposition. Use fume hoods for reactions involving photochemical initiators (e.g., UV lamps). Avoid prolonged skin contact due to potential irritancy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
